molecular formula C10H12ClNS B1369218 3-(3-Chlorophenyl)thiomorpholine CAS No. 864685-25-6

3-(3-Chlorophenyl)thiomorpholine

Cat. No.: B1369218
CAS No.: 864685-25-6
M. Wt: 213.73 g/mol
InChI Key: VWWOSKABRMUGCB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)thiomorpholine is an organic compound with the molecular formula C10H12ClNS It is a thiomorpholine derivative where the thiomorpholine ring is substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Another method involves the use of 3-chlorophenyl isothiocyanate, which reacts with morpholine to form the desired product. This reaction can be carried out at room temperature or under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study the interactions of thiomorpholine derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 3-chlorophenyl group can enhance binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)thiomorpholine
  • 3-(4-Chlorophenyl)thiomorpholine
  • 3-(3-Bromophenyl)thiomorpholine

Uniqueness

3-(3-Chlorophenyl)thiomorpholine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-(3-chlorophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWOSKABRMUGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590134
Record name 3-(3-Chlorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-25-6
Record name 3-(3-Chlorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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